molecular formula C10H10 B14678915 Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane CAS No. 33840-23-2

Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane

Cat. No.: B14678915
CAS No.: 33840-23-2
M. Wt: 130.19 g/mol
InChI Key: JGXDLFFGBKOCCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane can be synthesized through the irradiation of pentacyclo(4.4.0.02,4.03,8.05,7)dec-9-ene (snoutene) derivatives at low temperatures. For instance, 6-trimethylsilyl-hexacyclo(4.4.0.02,10.03,5.04,8.07,9)decane can be prepared by irradiating the corresponding snoutene derivative . The yields of these reactions vary, with some derivatives being produced in yields as high as 23% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited commercial applications. Most preparations are conducted in research laboratories for academic and experimental purposes.

Chemical Reactions Analysis

Types of Reactions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane undergoes various chemical reactions, including isomerization, substitution, and rearrangement reactions. For example, upon heating or under gas-chromatographic separation conditions, diademanes can rearrange into triquinacenes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trimethylsilyl derivatives and other substituted snoutenes . The reactions often require specific conditions such as low temperatures and irradiation to proceed efficiently.

Major Products: The major products formed from the reactions of this compound include various substituted diademanes and triquinacenes

Scientific Research Applications

Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane has several scientific research applications, particularly in the field of organic chemistry. Its unique structure makes it a valuable compound for studying molecular strain and reactivity. Additionally, it serves as a model compound for understanding the behavior of polycyclic hydrocarbons under various conditions .

Mechanism of Action

The mechanism by which hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane exerts its effects is primarily through its strained molecular structure. The strain in the molecule influences its reactivity and the types of reactions it can undergo. For example, the presence of substituents can accelerate or retard the rearrangement reactions of diademanes .

Comparison with Similar Compounds

Properties

CAS No.

33840-23-2

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

hexacyclo[4.4.0.02,4.03,9.05,7.08,10]decane

InChI

InChI=1S/C10H10/c1-2-4-6-5-3(1)8(5)10(7(1)2)9(4)6/h1-10H

InChI Key

JGXDLFFGBKOCCX-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C3C5C1C5C6C2C46

Origin of Product

United States

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